5-Hydroxy-2-nitrobenzonitrile

Descripción

BenchChem offers high-quality 5-Hydroxy-2-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

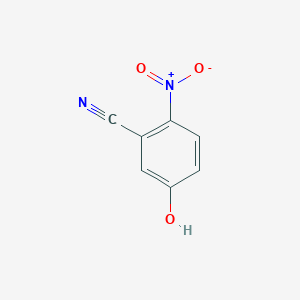

Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDZYHBBWXCWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448646 | |

| Record name | 5-Hydroxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-74-7 | |

| Record name | 5-Hydroxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Hydroxy-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Hydroxy-2-nitrobenzonitrile, a valuable building block in medicinal chemistry and materials science. We will explore multiple synthetic strategies, offering a critical analysis of each route's advantages and limitations. This document is intended to serve as a practical resource for researchers, providing not only theoretical insights but also detailed, actionable experimental protocols. The synthesis of this molecule, while seemingly straightforward, presents interesting challenges in regioselectivity and functional group compatibility, which this guide will address in detail.

Introduction: The Significance of 5-Hydroxy-2-nitrobenzonitrile

5-Hydroxy-2-nitrobenzonitrile is a substituted aromatic compound featuring a hydroxyl, a nitro, and a nitrile functional group. This unique combination of electron-withdrawing and electron-donating groups on a benzene ring makes it a highly versatile intermediate in the synthesis of a wide array of more complex molecules. Its structural motifs are of significant interest in the development of novel pharmaceutical agents, agrochemicals, and functional dyes. The strategic placement of the functional groups allows for selective transformations, providing a scaffold for the construction of diverse molecular architectures.

Chemical Profile:

| Property | Value |

| IUPAC Name | 5-hydroxy-2-nitrobenzonitrile |

| Synonyms | 2-Nitro-5-hydroxybenzonitrile, 3-Cyano-4-nitrophenol |

| CAS Number | 13589-74-7[1][2] |

| Molecular Formula | C₇H₄N₂O₃[1][2] |

| Molecular Weight | 164.12 g/mol [1][2] |

Strategic Analysis of Synthetic Pathways

The synthesis of 5-Hydroxy-2-nitrobenzonitrile can be approached through several strategic disconnections. The primary challenge lies in achieving the desired 1,2,5-substitution pattern on the benzene ring. We will discuss two principal pathways: a linear synthesis commencing from a pre-functionalized benzene ring and a convergent approach involving the direct nitration of a substituted phenol.

Pathway A: Linear Synthesis from 5-Chloro-2-nitrobenzoic Acid

This pathway represents a robust and reliable method for the synthesis of 5-Hydroxy-2-nitrobenzonitrile, starting from the commercially available 5-Chloro-2-nitrobenzoic acid. The key steps involve a nucleophilic aromatic substitution to introduce the hydroxyl group, followed by the conversion of the carboxylic acid to the nitrile.

Conceptual Workflow:

Figure 1: Linear synthesis pathway from 5-Chloro-2-nitrobenzoic acid.

2.1. Step 1: Synthesis of 5-Hydroxy-2-nitrobenzoic Acid

The initial step involves the conversion of 5-Chloro-2-nitrobenzoic acid to 5-Hydroxy-2-nitrobenzoic acid. This is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group in the ortho position strongly activates the chlorine atom for displacement by a nucleophile, in this case, a hydroxide ion.

-

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the hydroxide ion on the carbon atom bearing the chlorine. The negative charge is delocalized onto the nitro group, stabilizing the intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the ring.

-

Causality of Experimental Choices: The use of a strong base like potassium hydroxide (KOH) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) facilitates the reaction by providing a high concentration of the nucleophile and a medium that can solvate the charged intermediate. The reaction is typically heated to overcome the activation energy of the substitution.

2.2. Step 2: Conversion of Carboxylic Acid to Nitrile

The transformation of the carboxylic acid group of 5-Hydroxy-2-nitrobenzoic acid into a nitrile is a two-step process involving the formation of a primary amide followed by its dehydration.

-

Amide Formation: The carboxylic acid is first converted to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with ammonia to form the corresponding primary amide, 5-Hydroxy-2-nitrobenzamide.

-

Dehydration of the Amide: The final step is the dehydration of the primary amide to the nitrile. This can be achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). The choice of reagent depends on the scale of the reaction and the sensitivity of the starting material.

Pathway B: Regioselective Nitration of 3-Cyanophenol

An alternative and more convergent approach is the direct nitration of 3-cyanophenol (m-cyanophenol). This pathway is attractive due to its atom economy, but it presents a significant challenge in controlling the regioselectivity of the nitration.

Conceptual Workflow:

Figure 2: Convergent synthesis via regioselective nitration.

-

Directing Effects: In 3-cyanophenol, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. The nitration will be directed by the powerful activating effect of the hydroxyl group. Therefore, nitration is expected to occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).

-

Regioselectivity Challenge: The desired product, 5-Hydroxy-2-nitrobenzonitrile, requires nitration at the 2-position. However, nitration at the 4- and 6-positions is also possible, leading to a mixture of isomers that would require separation. Achieving high regioselectivity for the 2-position is the critical challenge of this pathway.

-

Strategies for Regiocontrol: The use of specific nitrating agents and reaction conditions can influence the regioselectivity. For instance, nitration using metal nitrates, such as copper(II) nitrate, in the presence of a solid support has been shown to favor ortho-nitration of phenols. The steric hindrance around the 6-position due to the adjacent cyano group might disfavor substitution at this position, potentially increasing the yield of the 2- and 4-nitro isomers. Further optimization would be required to favor the desired 2-nitro isomer.

Detailed Experimental Protocols

The following protocol details the synthesis of 5-Hydroxy-2-nitrobenzonitrile via Pathway A, which is the more established and reliable route.

Synthesis of 5-Hydroxy-2-nitrobenzoic Acid

This procedure is adapted from established methods for the hydrolysis of substituted nitroaromatic halides.[3]

-

Materials:

-

5-Chloro-2-nitrobenzoic acid

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Chloro-2-nitrobenzoic acid (1.0 eq) in DMSO.

-

Add powdered potassium hydroxide (2.2 eq) portion-wise to the solution while stirring. The addition may be exothermic, and cooling may be necessary to maintain the temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to 130-140 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of 5-Hydroxy-2-nitrobenzoic acid will form.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum to obtain 5-Hydroxy-2-nitrobenzoic acid as a solid.

-

Synthesis of 5-Hydroxy-2-nitrobenzonitrile

This two-step, one-pot procedure involves the conversion of the carboxylic acid to the amide, followed by dehydration to the nitrile.

-

Materials:

-

5-Hydroxy-2-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia solution (aqueous, concentrated)

-

Phosphorus pentoxide (P₂O₅) or another suitable dehydrating agent

-

Anhydrous toluene or another suitable high-boiling solvent

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Amide Formation:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 5-Hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

-

Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas ceases and the solid dissolves.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous DCM and cool the solution in an ice bath.

-

Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. A precipitate of 5-Hydroxy-2-nitrobenzamide will form.

-

Stir the mixture for an additional 30 minutes at 0 °C.

-

-

Dehydration to Nitrile:

-

To the suspension of the amide, add a dehydrating agent such as phosphorus pentoxide (2.0 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and quench it by carefully pouring it onto crushed ice.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 5-Hydroxy-2-nitrobenzonitrile.

-

-

Data Summary

The following table summarizes the key parameters for the proposed synthesis of 5-Hydroxy-2-nitrobenzonitrile via Pathway A.

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 5-Chloro-2-nitrobenzoic acid | KOH | DMSO | 130-140 | 4-6 | 85-95 |

| 2a | 5-Hydroxy-2-nitrobenzoic acid | SOCl₂, NH₃ | Toluene, DCM | 0-90 | 3-4 | 80-90 (amide) |

| 2b | 5-Hydroxy-2-nitrobenzamide | P₂O₅ | DCM | Reflux | 4-6 | 70-85 (nitrile) |

Conclusion

This guide has detailed two primary synthetic pathways for the preparation of 5-Hydroxy-2-nitrobenzonitrile. The linear synthesis starting from 5-Chloro-2-nitrobenzoic acid (Pathway A) is presented as the more reliable and scalable method, with well-defined steps for nucleophilic aromatic substitution and subsequent functional group transformation. While the direct nitration of 3-cyanophenol (Pathway B) offers a more convergent approach, it is hampered by challenges in regioselectivity that require further investigation and optimization. The provided experimental protocols for Pathway A are designed to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and reproducible synthesis of this important chemical intermediate.

References

-

PubChem. (n.d.). 5-Hydroxy-2-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link]

-

Arkivoc. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxy-2-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-nitrobenzonitrile is a substituted aromatic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its unique arrangement of a hydroxyl group, a nitro group, and a nitrile group on a benzene ring imparts a specific set of physicochemical properties that make it a valuable precursor for the synthesis of various heterocyclic compounds and a potential candidate for drug development.[1] This guide provides a comprehensive overview of the key physicochemical characteristics of 5-Hydroxy-2-nitrobenzonitrile, detailed experimental protocols for their determination, and insights into its potential applications, particularly in the realm of kinase inhibition.

Chemical Identity and Molecular Structure

-

IUPAC Name: 5-hydroxy-2-nitrobenzonitrile[2]

-

Synonyms: 2-Nitro-5-hydroxy-benzonitrile, 3-Cyano-4-nitrophenol[2][3]

The molecular structure of 5-Hydroxy-2-nitrobenzonitrile is characterized by a benzene ring substituted with three functional groups. The interplay of the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups and the electron-donating hydroxyl (-OH) group significantly influences the molecule's reactivity and electronic properties.

Caption: 2D structure of 5-Hydroxy-2-nitrobenzonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Hydroxy-2-nitrobenzonitrile is presented in the table below.

| Property | Value | Source |

| Melting Point | 190-194 °C | |

| Boiling Point | 345 °C at 760 mmHg | |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | Inferred from general properties of similar compounds. |

| pKa | Not experimentally determined. | |

| LogP | 1.17208 (Computed) | [3] |

| Topological Polar Surface Area (TPSA) | 87.16 Ų (Computed) | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Experimental Protocols for Physicochemical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-Hydroxy-2-nitrobenzonitrile.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the 5-Hydroxy-2-nitrobenzonitrile sample is dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For a preliminary, rapid determination, heat the sample at a rate of 10-20 °C per minute to get an approximate melting point range.

-

For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Reporting: Report the melting point as a range.

Caption: A potential synthetic route to 5-Hydroxy-2-nitrobenzonitrile.

Applications in Drug Development

5-Hydroxy-2-nitrobenzonitrile and its derivatives have shown promise in various therapeutic areas, primarily due to their ability to interact with biological targets.

Kinase Inhibition

The benzonitrile scaffold is a common feature in many kinase inhibitors. [1]Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. 5-Hydroxy-2-nitrobenzonitrile serves as a valuable starting material for the synthesis of more complex molecules designed to target specific kinases. The hydroxyl and nitro groups provide handles for further chemical modification to optimize binding affinity and selectivity.

Xanthine Oxidase Inhibition

There is evidence to suggest that 2-hydroxy-5-nitrobenzonitrile is a potent inhibitor of xanthine oxidase. [4]This enzyme is involved in the metabolism of purines to uric acid, and its overactivity can lead to hyperuricemia and gout.

Other Potential Applications

Derivatives of 5-Hydroxy-2-nitrobenzonitrile have also been investigated for their potential immunomodulatory and antimicrobial activities. [1][4]

Stability and Reactivity

-

Stability: Nitroaromatic compounds can be sensitive to light and may undergo photodegradation. It is advisable to store 5-Hydroxy-2-nitrobenzonitrile in a cool, dark, and dry place. Solutions should be protected from light. The stability in aqueous solutions can be pH-dependent, with potential for hydrolysis of the nitrile group under strongly acidic or basic conditions.

-

Reactivity: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification. The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide. The aromatic ring can undergo further electrophilic or nucleophilic substitution, depending on the reaction conditions.

Conclusion

5-Hydroxy-2-nitrobenzonitrile is a molecule with a rich profile of physicochemical properties that make it a compound of interest for both synthetic and medicinal chemists. This guide has provided a comprehensive overview of its key characteristics, along with detailed protocols for their experimental determination. While further research is needed to fully elucidate its biological activities and to develop robust synthetic procedures, the information presented here serves as a valuable resource for researchers and professionals working with this versatile compound.

References

-

PrepChem. Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Metin Balci. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

ACS Publications. Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish | Organic Process Research & Development. [Link]

-

PubChem. 5-Hydroxy-2-nitrobenzonitrile | C7H4N2O3 | CID 10929542. [Link]

-

Organic Syntheses. p-NITROBENZONITRILE. [Link]

-

ResearchGate. Biochemical IC50 values for CC-509 against selected human kinases. [Link]

-

PubChem. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377. [Link]

-

Capot Chemical. MSDS of 2-Hydroxy-5-nitrobenzonitrile. [Link]

-

ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

-

ResearchGate. Dose-response curves and IC50 values of Src kinase inhibition for.... [Link]

-

PubMed Central. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. [Link]

-

PubMed Central. Nondestructive Metabolomic Fingerprinting: FTIR, NIR and Raman Spectroscopy in Food Screening. [Link]

-

PubMed. Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives. [Link]

-

JOCPR. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]

-

ResearchGate. Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase.... [Link]

Sources

"5-Hydroxy-2-nitrobenzonitrile CAS number 39835-09-1"

An In-Depth Technical Guide to 2-Hydroxy-5-nitrobenzonitrile (CAS: 39835-09-1): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This guide provides a comprehensive technical overview of 2-Hydroxy-5-nitrobenzonitrile, a key chemical intermediate with significant potential in medicinal chemistry and drug development. Identified by the CAS number 39835-09-1, this molecule belongs to the benzonitrile class of compounds, which are recognized as privileged scaffolds in the design of therapeutic agents.[1][2] The unique arrangement of its functional groups—a phenolic hydroxyl, a nitrile, and a nitro group—imparts a distinct reactivity profile and a capacity to interact with a variety of biological targets.

While the requested topic specified "5-Hydroxy-2-nitrobenzonitrile" with the CAS number 39835-09-1, it is crucial to clarify that this CAS number authoritatively corresponds to the isomer 2-Hydroxy-5-nitrobenzonitrile . This document will therefore focus exclusively on the properties and applications of the compound correctly identified by CAS 39835-09-1.

Researchers and drug development professionals will find this guide valuable for its synthesis of fundamental physicochemical data, detailed experimental protocols, and insights into the molecule's therapeutic applications. We will explore its synthesis, reactivity, biological activities—including its roles as an enzyme inhibitor and antimicrobial agent—and the necessary protocols for its safe handling and characterization.

Chapter 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is the foundation of all subsequent experimental design, from synthesis and purification to formulation and biological assays. 2-Hydroxy-5-nitrobenzonitrile is a solid at room temperature, and its key properties are summarized below.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 39835-09-1 | [3][4][5][6] |

| Molecular Formula | C₇H₄N₂O₃ | [3][4][5] |

| Molecular Weight | 164.12 g/mol | [3][5][7] |

| IUPAC Name | 2-hydroxy-5-nitrobenzonitrile | [4][6] |

| Synonyms | 2-Cyano-4-nitrophenol, 4-Nitro-2-cyanophenol | [3][4] |

| Melting Point | 190-197 °C | [3][8][9] |

| Boiling Point | 345 °C | [3][8][9] |

| Density | ~1.49 g/cm³ | [3][9] |

| pKa | 3.97 ± 0.22 | [3] |

| Appearance | Solid | [6] |

The molecule's structure, featuring an electron-withdrawing nitro group para to the hydroxyl group and ortho to the nitrile, dictates its chemical behavior. The acidic nature of the phenolic proton (pKa ≈ 3.97) is enhanced by the resonance stabilization of the corresponding phenoxide by both the nitro and nitrile groups.

Structural Diagram

Caption: Chemical structure of 2-Hydroxy-5-nitrobenzonitrile.

Chapter 2: Synthesis and Reactivity

As a valuable building block, the efficient synthesis of 2-Hydroxy-5-nitrobenzonitrile is of great interest. Its reactivity is governed by the interplay of its three functional groups, making it a versatile precursor for more complex molecules.

Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

A common and scalable method for synthesizing substituted nitroaromatics is through Nucleophilic Aromatic Substitution (SNAr). While a specific protocol for 2-Hydroxy-5-nitrobenzonitrile is not detailed in the search results, a plausible and scientifically sound approach can be adapted from established procedures for similar compounds, such as the reaction of 4-fluoro-3-nitrobenzonitrile.[10] The principle involves the displacement of a good leaving group (e.g., fluoride) by a nucleophile, activated by the presence of an electron-withdrawing nitro group. In this case, a protected hydroxyl group or a direct hydroxylation step would be required.

A more direct, documented pathway involves the nitration of a precursor like 2-hydroxybenzonitrile. The hydroxyl group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. The resulting substitution pattern would be influenced by reaction conditions.

Illustrative Protocol: Nitration of 2-Hydroxybenzonitrile

-

Disclaimer: This is a representative protocol based on standard organic chemistry principles. Researchers should first consult literature for an optimized, validated procedure.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-hydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Nitrating Agent Addition: Slowly add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: maintaining a low temperature prevents over-nitration and decomposition, while the sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This precipitates the solid product while diluting the strong acids.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The self-validating nature of this step is evident: a neutral pH ensures the complete removal of residual acid, which could interfere with downstream applications. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-5-nitrobenzonitrile.

Caption: Workflow for the synthesis of 2-Hydroxy-5-nitrobenzonitrile.

Reactivity Profile

-

Phenolic Hydroxyl Group: Can be deprotonated to form a phenoxide, a potent nucleophile for ether synthesis. It can also be acylated or alkylated.

-

Nitrile Group: Can undergo hydrolysis to form a carboxylic acid or be reduced to an amine, providing a synthetic handle for further derivatization.

-

Aromatic Ring: The strong electron-withdrawing effect of the nitro and nitrile groups deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the position ortho to the nitro group if a suitable leaving group is present. It is also a precursor for the synthesis of other molecules, such as 5-Nitro-1,2-benzisoxazole.[11]

Chapter 3: Biological Activity and Therapeutic Potential

2-Hydroxy-5-nitrobenzonitrile has emerged as a molecule of interest in drug discovery due to its diverse biological activities. Its structure allows it to function as a pharmacophore that can be tailored to interact with specific biological targets.

Antimicrobial Activity

The compound has been identified as a potential drug for combating gram-negative bacteria such as Pseudomonas aeruginosa.[5] Its mechanism of action involves the inhibition of pyochelin uptake, a siderophore essential for iron metabolism in these bacteria.[5] By disrupting iron acquisition, the molecule effectively stunts bacterial growth. This targeted approach is a promising strategy for developing new antibacterial agents.

Enzyme Inhibition

2-Hydroxy-5-nitrobenzonitrile is a potent inhibitor of xanthine oxidase.[5] This enzyme plays a crucial role in purine metabolism, and its overactivity is linked to conditions like gout. By inhibiting this enzyme, the compound can reduce the production of uric acid. Furthermore, its ability to inhibit human albumin oxidation suggests potential applications in reducing oxidative stress.[5]

Broader Therapeutic Context

The benzonitrile moiety is present in over 30 approved pharmaceutical drugs, underscoring its biocompatibility and therapeutic utility.[2] Benzonitrile derivatives are widely explored as kinase inhibitors, anticancer agents, and antiviral compounds.[1] The nitrile group is metabolically robust and can act as a hydrogen bond acceptor, making it a valuable functional group in rational drug design.[2] 2-Hydroxy-5-nitrobenzonitrile, with its multiple functional groups, serves as an excellent starting point for developing more complex and specific therapeutic agents.[5]

Caption: Biological activities of 2-Hydroxy-5-nitrobenzonitrile.

Chapter 4: Analytical Characterization

Accurate structural confirmation and purity assessment are non-negotiable in scientific research. Standard spectroscopic methods are used to characterize 2-Hydroxy-5-nitrobenzonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region would display a distinct set of signals for the three protons on the benzene ring. Their chemical shifts and coupling patterns would be influenced by the electronic effects of the three different substituents.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, including the characteristic signal for the nitrile carbon (typically δ 115-125 ppm) and signals for the aromatic carbons, whose shifts are heavily influenced by the attached functional groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Key expected absorption bands include:

-

A broad peak around 3200-3500 cm⁻¹ for the O-H stretch of the phenolic group.

-

A sharp, medium-intensity peak around 2220-2240 cm⁻¹ for the C≡N stretch.

-

Strong, asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively, for the N-O bonds of the nitro group.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 164.12).[12]

Chapter 5: Safety and Handling

Scientific integrity demands a commitment to safety. 2-Hydroxy-5-nitrobenzonitrile is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |

(Source: Aggregated from ECHA C&L Inventory and supplier safety data)[3][4][6]

Safe Handling and Disposal Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[13]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.[13]

-

Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, use appropriate respirator cartridges (e.g., OV/AG/P99).[8]

-

-

Handling: Avoid creating dust.[8] Keep the container tightly sealed in a dry, well-ventilated place.[6] Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.[8][13]

-

Spill Response: In case of a spill, evacuate the area. Wearing full PPE, sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[8]

-

Disposal: Dispose of the compound and any contaminated packaging as hazardous waste through a licensed professional waste disposal service.[8] Do not allow the product to enter drains.

Conclusion

2-Hydroxy-5-nitrobenzonitrile (CAS 39835-09-1) is a multifunctional chemical entity with a well-defined profile of physicochemical properties, reactivity, and biological activity. Its role as an inhibitor of bacterial iron uptake and xanthine oxidase highlights its potential as a lead compound in the development of novel anti-infective and metabolic drugs. The synthetic accessibility and versatile reactivity of its functional groups further establish its value as a scaffold for medicinal chemists. However, its hazardous nature necessitates strict adherence to safety protocols. For researchers in drug discovery, 2-Hydroxy-5-nitrobenzonitrile represents a promising starting point for investigation, embodying the challenges and opportunities inherent in translating a simple organic molecule into a potential therapeutic solution.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 | PBA83509 [biosynth.com]

- 6. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 [sigmaaldrich.com]

- 7. 5-Hydroxy-2-nitrobenzonitrile | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. capotchem.com [capotchem.com]

- 9. 2-Hydroxy-5-nitrobenzonitrile CAS#: 39835-09-1 [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Benzonitrile, 2-hydroxy-5-nitro- [webbook.nist.gov]

- 13. fishersci.com [fishersci.com]

"spectral data of 5-Hydroxy-2-nitrobenzonitrile (NMR, IR, MS)"

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Hydroxy-2-nitrobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound 5-Hydroxy-2-nitrobenzonitrile (CAS No: 13589-74-7).[1][2] As a key intermediate in medicinal chemistry and materials science, rigorous structural confirmation is paramount. This document consolidates predicted and analogous experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also the underlying scientific rationale and field-proven protocols for data acquisition. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Introduction to 5-Hydroxy-2-nitrobenzonitrile

5-Hydroxy-2-nitrobenzonitrile is an aromatic compound featuring three key functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-C≡N) group arranged on a benzene ring. This specific substitution pattern dictates its chemical reactivity and its unique spectral signature. Accurate characterization using orthogonal analytical techniques like NMR, IR, and MS is essential for verifying its identity, purity, and stability.

Compound Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄N₂O₃ | [1][2] |

| Molecular Weight | 164.12 g/mol | [1][2] |

| CAS Number | 13589-74-7 | [1][2] |

| IUPAC Name | 5-hydroxy-2-nitrobenzonitrile |[1] |

Below is the chemical structure of 5-Hydroxy-2-nitrobenzonitrile, which forms the basis for all subsequent spectral predictions and interpretations.

Caption: Molecular Structure of 5-Hydroxy-2-nitrobenzonitrile.

Integrated Analytical Workflow

A robust characterization of a novel or synthesized compound follows a logical progression. The workflow below illustrates the synergistic use of MS, IR, and NMR to move from basic mass verification to detailed structural elucidation.

Caption: Overall workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the carbon-hydrogen framework.

¹H NMR Spectral Analysis

In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal provide detailed information about the electronic environment and connectivity of protons.

Predicted ¹H NMR Spectrum: The aromatic region of 5-Hydroxy-2-nitrobenzonitrile is expected to show an AMX spin system for the three non-equivalent aromatic protons.

-

H-6: This proton is ortho to the electron-withdrawing nitro group and will be the most deshielded, appearing furthest downfield. It will be split by H-4 into a doublet.

-

H-4: This proton is ortho to the nitrile group and meta to the nitro group. It will be split by H-3 and H-6, likely appearing as a doublet of doublets.

-

H-3: This proton is ortho to the hydroxyl group and meta to the nitrile group. It will be split by H-4 into a doublet.

-

-OH: The hydroxyl proton is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature.[3] It typically appears as a broad singlet.

Data Summary: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H-6 | 8.2 - 8.4 | d | J = ~2-3 Hz (meta) |

| H-4 | 7.6 - 7.8 | dd | J = ~8-9 Hz (ortho), ~2-3 Hz (meta) |

| H-3 | 7.2 - 7.4 | d | J = ~8-9 Hz (ortho) |

| 5-OH | 5.0 - 11.0 | br s | N/A |

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Predicted ¹³C NMR Spectrum: The molecule has 7 distinct carbon atoms, and thus 7 signals are expected in the ¹³C NMR spectrum.

-

C-CN (C-1): The carbon of the nitrile group typically appears around 115-120 ppm.

-

C-NO₂ (C-2): The carbon attached to the nitro group is significantly deshielded, appearing around 145-150 ppm.

-

C-OH (C-5): The carbon bearing the hydroxyl group is also deshielded, typically appearing in the 155-160 ppm range.

-

Aromatic Carbons (C-3, C-4, C-6): These carbons will resonate in the typical aromatic region of 110-140 ppm, with their exact shifts influenced by the attached substituents.

-

Quaternary Carbons (C-1, C-2, C-5): These carbons typically show lower intensity signals compared to protonated carbons.

Data Summary: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Notes |

|---|---|---|

| C-5 (C-OH) | 155 - 160 | Deshielded by oxygen |

| C-2 (C-NO₂) | 145 - 150 | Deshielded by nitro group |

| C-4 | 130 - 135 | Aromatic CH |

| C-6 | 125 - 130 | Aromatic CH |

| C-1 (quat.) | 118 - 122 | Quaternary carbon adjacent to CN |

| C-CN | 115 - 120 | Nitrile carbon |

| C-3 | 110 - 115 | Aromatic CH, shielded by OH |

Experimental Protocol for NMR Data Acquisition

This protocol is based on standard methodologies for small molecule analysis in solution-state NMR.[4]

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Hydroxy-2-nitrobenzonitrile and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Apply a standard 90° pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time (a 60s delay is recommended for quantitative analysis).[4]

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

-

Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), corresponding to its specific vibrational modes (e.g., stretching, bending).

Predicted IR Spectrum: The IR spectrum of 5-Hydroxy-2-nitrobenzonitrile is expected to show strong, characteristic absorption bands for its three primary functional groups.

-

O-H Stretch: A broad and strong absorption band between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[5]

-

C≡N Stretch: A sharp, intense peak is expected for the nitrile group. For aromatic nitriles, conjugation shifts this peak to a lower wavenumber, typically in the 2220-2240 cm⁻¹ range.[6]

-

NO₂ Stretches: The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

-

Aromatic C=C and C-H Stretches: Multiple sharp peaks will appear in the 1400-1600 cm⁻¹ region due to C=C bond stretching within the aromatic ring. Aromatic C-H stretches will be observed above 3000 cm⁻¹.

Data Summary: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

-

Sample Application: Place a small amount of the 5-Hydroxy-2-nitrobenzonitrile powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

-

Spectrum Acquisition:

-

Collect the sample spectrum. A typical scanning range is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is commonly used, which fragments the molecule in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint.

Predicted Mass Spectrum: The molecular weight of 5-Hydroxy-2-nitrobenzonitrile is 164.12 g/mol .[1] The high-resolution mass should be 164.0222 Da. In an EI mass spectrum, a peak corresponding to the molecular ion (M⁺·) is expected at m/z = 164.

Fragmentation Pathway: Aromatic compounds are relatively stable, so the molecular ion peak is often prominent.[7] Fragmentation is driven by the loss of stable neutral molecules or radicals.

-

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (·NO₂, 46 Da), which would lead to a fragment ion at m/z = 118.

-

Loss of CO: Following or preceding other fragmentations, the loss of carbon monoxide (CO, 28 Da) from the phenolic ring is a characteristic process, which would lead to a fragment at m/z = 136.[8]

-

Loss of HCN: The nitrile group can be lost as hydrogen cyanide (HCN, 27 Da).

Data Summary: Predicted Key Ions in EI Mass Spectrum

| m/z | Proposed Fragment Identity | Notes |

|---|---|---|

| 164 | [C₇H₄N₂O₃]⁺· | Molecular Ion (M⁺·) |

| 136 | [M - CO]⁺· | Loss of carbon monoxide |

| 118 | [M - NO₂]⁺ | Loss of nitro group |

| 90 | [M - NO₂ - CO]⁺ | Subsequent loss of CO after NO₂ |

The proposed fragmentation pathway is visualized below.

Caption: Proposed EI fragmentation pathway for 5-Hydroxy-2-nitrobenzonitrile.

Experimental Protocol for GC-MS Data Acquisition

This protocol assumes the use of a Gas Chromatograph (GC) for sample introduction coupled to a Mass Spectrometer (MS) with an EI source.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Method Setup:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample solution in split or splitless mode. Set the injector temperature to 250 °C.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 280-300 °C.

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI) at the standard energy of 70 eV.[9]

-

Source Temperature: Set to ~230 °C.

-

Mass Analyzer: Set to scan a mass range of m/z 40-400.

-

Detector: Allow for a solvent delay of 2-3 minutes to prevent filament damage.

-

-

Data Analysis:

-

Identify the GC peak corresponding to the compound of interest.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion peak and analyze the major fragment ions to confirm the structure. Compare the spectrum to a library database (e.g., NIST, Wiley) if available.

-

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of 5-Hydroxy-2-nitrobenzonitrile. NMR spectroscopy elucidates the carbon-hydrogen framework and the precise connectivity of the atoms. IR spectroscopy confirms the presence of the key hydroxyl, nitrile, and nitro functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and provides a fragmentation pattern consistent with the proposed structure. The protocols and interpretive frameworks presented in this guide offer a robust system for the validation of this compound, ensuring its suitability for downstream applications in research and development.

References

-

Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. (2025). ACS Publications, Organic Process Research & Development. [Link]

-

2-Hydroxy-5-nitrobenzonitrile. (n.d.). PubChem. Retrieved December 8, 2025, from [Link]

-

5-Hydroxy-2-nitrobenzonitrile. (n.d.). PubChem. Retrieved December 8, 2025, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved December 8, 2025, from [Link]

-

5-Hydroxy-2-nitrobenzaldehyde. (n.d.). NIST WebBook. Retrieved December 8, 2025, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved December 8, 2025, from [Link]

-

Proton NMR Table. (n.d.). Michigan State University Department of Chemistry. Retrieved December 8, 2025, from [Link]

-

5-hydroxy-2-nitrobenzonitrile. (n.d.). LabSolutions. Retrieved December 8, 2025, from [Link]

-

5-Hydroxy-2-nitrobenzaldehyde. (n.d.). PubChem. Retrieved December 8, 2025, from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Delaware. Retrieved December 8, 2025, from [Link]

-

11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]

Sources

- 1. 5-Hydroxy-2-nitrobenzonitrile | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. uni-saarland.de [uni-saarland.de]

A Guide to the Structural Elucidation of 5-Hydroxy-2-nitrobenzonitrile: A Technical Overview for Advanced Research

Introduction: The Significance of Structural Analysis

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For a compound like 5-Hydroxy-2-nitrobenzonitrile (C₇H₄N₂O₃), understanding its crystal structure is paramount for applications in medicinal chemistry and materials science.[1] The interplay of its functional groups—hydroxyl (-OH), nitro (-NO₂), and nitrile (-CN)—governs its intermolecular interactions, which in turn dictate its solubility, stability, and biological activity. An isomer of this compound, 2-Hydroxy-5-nitrobenzonitrile, has been investigated for its potential as a bacterial metabolite inhibitor and a xanthine oxidase inhibitor, highlighting the therapeutic relevance of this chemical scaffold.[2]

This guide will provide a robust framework for elucidating the crystal structure of 5-Hydroxy-2-nitrobenzonitrile, from initial synthesis to final structural refinement.

Synthesis and Purification of 5-Hydroxy-2-nitrobenzonitrile

The journey to a crystal structure begins with the synthesis of high-purity material. While multiple synthetic routes can be envisioned for 5-Hydroxy-2-nitrobenzonitrile, a common approach involves the nitration of a substituted benzonitrile precursor. It is critical to achieve a purity of ≥98% to facilitate the growth of high-quality single crystals.[3]

Table 1: Physicochemical Properties of 5-Hydroxy-2-nitrobenzonitrile

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₃ | [1] |

| Molecular Weight | 164.12 g/mol | [1] |

| CAS Number | 13589-74-7 | [1] |

The Art and Science of Crystallization

The formation of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a well-ordered, single crystal with dimensions typically between 0.1-0.3 mm.[4]

Protocol for Crystal Growth

-

Solvent Selection : A systematic screening of solvents with varying polarities is the first step. For 5-Hydroxy-2-nitrobenzonitrile, solvents such as ethanol, methanol, ethyl acetate, and acetone, or mixtures thereof, would be appropriate starting points.

-

Crystallization Technique :

-

Slow Evaporation : A saturated solution of the compound is prepared in a chosen solvent and left undisturbed in a vial covered with a perforated seal. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

-

Vapor Diffusion : A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling : A saturated solution at an elevated temperature is slowly cooled. The decrease in solubility with temperature can induce crystallization.

-

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5][6]

The Principles of X-ray Diffraction

When a monochromatic X-ray beam is directed at a single crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[4] Constructive interference of the diffracted X-rays occurs at specific angles, governed by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the diffraction angle.[5] By systematically rotating the crystal and collecting the diffraction patterns, a three-dimensional map of the electron density can be constructed.

Experimental Workflow for Structure Determination

The process of determining a crystal structure using SC-XRD can be broken down into several key stages, as illustrated in the workflow diagram below.

Caption: Workflow for Crystal Structure Determination.

Detailed Protocol for SC-XRD Data Acquisition and Analysis

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection : The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.[7]

-

Data Processing : The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group.[4] This step also involves integrating the intensities of the diffraction spots.

-

Structure Solution : The "phase problem" is solved using direct methods or Patterson methods to generate an initial model of the crystal structure.

-

Structure Refinement : The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

-

Validation : The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Interpreting the Crystal Structure: From Data to Insights

The final refined crystal structure provides a wealth of information:

-

Molecular Conformation : The precise three-dimensional shape of the 5-Hydroxy-2-nitrobenzonitrile molecule.

-

Intermolecular Interactions : Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

-

Crystallographic Parameters : The unit cell dimensions, space group, and other key crystallographic data provide a unique fingerprint of the crystalline form.

Conclusion

The determination of the crystal structure of 5-Hydroxy-2-nitrobenzonitrile is a meticulous process that combines synthetic chemistry with advanced analytical techniques. This guide provides a comprehensive framework for undertaking such a study, emphasizing the critical steps from material synthesis to the final interpretation of the crystal structure. The insights gained from such an analysis are invaluable for advancing our understanding of the structure-property relationships in this important class of molecules.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxy-2-nitrobenzonitrile. Retrieved from [Link]

-

Key Organic Synthesis Intermediate. (n.d.). 5-Hydroxy-2-nitrobenzoic Acid. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. 5-Hydroxy-2-nitrobenzonitrile | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 | PBA83509 [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. fiveable.me [fiveable.me]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. pulstec.net [pulstec.net]

- 7. creative-biostructure.com [creative-biostructure.com]

"solubility of 5-Hydroxy-2-nitrobenzonitrile in organic solvents"

An In-depth Technical Guide to the Solubility of 5-Hydroxy-2-nitrobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its efficacy, bioavailability, and formulation viability. 5-Hydroxy-2-nitrobenzonitrile, a molecule of interest in medicinal chemistry, possesses a unique combination of functional groups that dictate its behavior in various solvent systems. This guide provides a comprehensive examination of the principles governing its solubility in organic solvents. In the absence of extensive empirical data in public literature, this document emphasizes the theoretical underpinnings of solubility, predictive methodologies such as Hansen Solubility Parameters (HSP) estimated via group contribution methods, and a detailed, field-proven experimental protocol for accurate solubility determination. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to confidently assess and leverage the solubility characteristics of 5-Hydroxy-2-nitrobenzonitrile in their work.

Introduction: The Physicochemical Landscape of 5-Hydroxy-2-nitrobenzonitrile

5-Hydroxy-2-nitrobenzonitrile (CAS No. 13589-74-7) is an aromatic compound featuring a benzene ring substituted with a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-C≡N) group.[1] This unique trifecta of functional groups imparts a distinct electronic and steric character, making it a valuable scaffold in chemical synthesis and drug discovery.

-

Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, significantly influencing interactions with protic and polar aprotic solvents.

-

Nitrile Group (-C≡N): A strongly polar group with a significant dipole moment, acting as a hydrogen bond acceptor.[2][3]

-

Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group, contributing to dipole-dipole interactions.

-

Benzene Ring: The nonpolar aromatic core that favors interactions with nonpolar or aromatic solvents through van der Waals forces.

Understanding the interplay of these groups is paramount for predicting and manipulating the compound's solubility, a cornerstone for successful formulation, purification, and delivery.

Theoretical Framework: Predicting Solubility from Molecular Structure

The age-old axiom "like dissolves like" provides a foundational, albeit qualitative, framework for predicting solubility.[4] The solubility of 5-Hydroxy-2-nitrobenzonitrile is a direct consequence of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. A favorable dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the solute's crystal lattice energy and the cohesive energy of the solvent.

The molecule's polarity, stemming from its hydroxyl, nitro, and nitrile functionalities, suggests a predisposition for solubility in polar solvents.[5] However, the presence of the aromatic ring introduces a nonpolar character, leading to a nuanced solubility profile across the solvent spectrum. We can anticipate the following trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the hydroxyl group of the solute, acting as both H-bond donors and acceptors. This class of solvents is expected to be effective at solvating 5-Hydroxy-2-nitrobenzonitrile.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the solute's hydroxyl group. Their ability to disrupt the solute's crystal lattice makes them promising candidates for achieving high solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents. While the benzene ring can interact via dispersion forces with solvents like toluene, these interactions are unlikely to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole) that hold the solute molecules together in the solid state.

Quantitative Prediction: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) approach offers a more quantitative framework.[6] HSP dissects the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

-

δH: Energy from hydrogen bonding.

Each molecule can be described by a point in a three-dimensional "Hansen space." The principle remains that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible.[7]

Estimating HSP via Group Contribution Methods

While experimental determination of HSP is ideal, these parameters can be reliably estimated from the molecular structure alone using Group Contribution (GC) methods .[8][9][10] These methods assign specific values for δD, δP, and δH to different molecular fragments. By summing the contributions of the constituent groups of 5-Hydroxy-2-nitrobenzonitrile (e.g., -OH, -NO₂, -C≡N, and the aromatic ring), one can calculate the overall HSP for the molecule.[11][12] This calculated HSP can then be used to screen potential solvents by comparing it to the known HSP values of a wide range of organic liquids, thereby prioritizing experimental efforts.

Experimental Protocol: The Isothermal Shake-Flask Method for Thermodynamic Solubility

The definitive measure of solubility is through experimental determination. The isothermal shake-flask method is the gold-standard technique for measuring thermodynamic (or equilibrium) solubility, ensuring a robust and reproducible assessment.[13][14]

Step-by-Step Methodology

-

Preparation:

-

Select a range of organic solvents representing different classes (polar protic, polar aprotic, nonpolar).

-

Accurately weigh an excess amount of 5-Hydroxy-2-nitrobenzonitrile solid into screw-capped glass vials. The key is to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature orbital shaker or rotator. A standard temperature for solubility studies is 25 °C (298.15 K).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[15] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[13]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Quantify the concentration of 5-Hydroxy-2-nitrobenzonitrile in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Isothermal shake-flask workflow for solubility determination.

Analysis of Influencing Factors

The solubility of 5-Hydroxy-2-nitrobenzonitrile is governed by the specific intermolecular forces it can establish with the solvent molecules.

Summary of Expected Solubility Trends

| Solvent Class | Representative Solvents | Dominant Solute-Solvent Interactions | Expected Solubility |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding (donor & acceptor), Dipole-Dipole | High |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Hydrogen Bonding (acceptor), Dipole-Dipole | Moderate to High |

| Nonpolar Aromatic | Toluene, Benzene | Dispersion Forces, π-π Stacking | Low to Moderate |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Dispersion Forces | Very Low |

Diagram of Intermolecular Interactions

Caption: Key intermolecular interactions driving solubility.

Conclusion

While specific quantitative solubility data for 5-Hydroxy-2-nitrobenzonitrile is not widely published, a robust understanding of its molecular structure allows for strong theoretical predictions and the design of effective experimental validation. The presence of hydroxyl, nitro, and nitrile groups suggests that polar solvents, particularly those capable of hydrogen bonding, will be most effective. For quantitative prediction and solvent screening, the estimation of Hansen Solubility Parameters via group contribution methods provides a powerful, data-driven starting point. This theoretical and predictive framework, combined with the rigorous isothermal shake-flask methodology detailed herein, provides researchers and drug development professionals with a comprehensive guide to understanding and determining the solubility of this promising compound.

References

- Nguyen, B., Sabnis, Y., Tielker, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [URL: https://www.

- Stefanis, E., & Panayiotou, C. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. [URL: https://www.kinampark.com/wp-content/uploads/2021/01/Prediction-of-Hansen-Solubility-Parameters.pdf]

- Klopman, G., & Zhu, H. Estimation of aqueous solubility of organic molecules by the group contribution approach. Application to the study of biodegradation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11548174/]

- Ye, Z., & Ouyang, D. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [URL: https://www.researchgate.net/publication/357124991_Prediction_of_small-molecule_compound_solubility_in_organic_solvents_by_machine_learning_algorithms]

- Thawani, A., Mo, Y., & Krenn, M. A unified ML framework for solubility prediction across organic solvents. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/DD/D3DD00030E]

- Nguyen, B. Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature. [URL: https://communities.springernature.

- Just, S., Sievert, F., Thommes, M., & Breitkreutz, J. Improved group contribution parameter set for the application of solubility parameters to melt extrusion. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24036069/]

- Askadskii, A. A. Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules. ProQuest. [URL: https://www.proquest.com/openview/f5b2b2b2e5a5a1b3c9b4d5e8e9e6e3c7/1?pq-origsite=gscholar&cbl=1046421]

- Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/dd/d4dd00183a]

- Modarresi, H., Dehghani, M. R., & Mohammadi, A. H. Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Kinam Park. [URL: https://www.kinampark.com/wp-content/uploads/2021/01/Group-Contribution-Based-Method.pdf]

- Wiertel-Pazdzior, A., & Szlachetka, K. Estimating Hansen Solubility Parameters of organic pigments by group contribution methods. ResearchGate. [URL: https://www.researchgate.net/publication/343419045_Estimating_Hansen_Solubility_Parameters_of_organic_pigments_by_group_contribution_methods]

- Plante, J., Le, T. C., & Fauchon, T. Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02396]

- Plante, J., Le, T. C., & Fauchon, T. Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9214739/]

- Hamedi, M., & Danner, R. P. Prediction of solubility parameters using the group-contribution lattice-fluid theory. ResearchGate. [URL: https://www.researchgate.

- PubChem. 5-Hydroxy-2-nitrobenzonitrile. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10929542]

- Baka, E., Comer, J., & Takács-Novák, K. Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751372/]

- World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments. Annex 4. [URL: https://cdn.who.int/media/docs/default-source/medicines/norms-and-standards/guidelines/production/trs1019-annex4.pdf?sfvrsn=386f5188_3]

- LabSolutions. 5-hydroxy-2-nitrobenzonitrile. Lab Chemicals & Equipment. [URL: https://www.labsolutions.ca/h181287-5-hydroxy-2-nitrobenzonitrile]

- Dressman, J. B., & self, K. M. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201611/DT201611_A01.pdf]

- Borysov, A. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzye68lx1/v1]

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/images/MedChem/pdfs/Shake-flask-aqueous-solubility-assay.pdf]

- University of Calgary. Solubility of Organic Compounds. chem.ucalgary.ca. [URL: https://www.chem.ucalgary.

- Sigma-Aldrich. 2-Hydroxy-5-nitrobenzonitrile. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/amb93edd298]

- ECHEMI. 2-Hydroxy-5-nitrobenzonitrile. ECHEMI. [URL: https://www.echemi.com/products/39835-09-1.html]

- PubChem. 2-Hydroxy-5-nitrobenzonitrile. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11116377]

- Chemistry Steps. Solubility of Organic Compounds. Chemistry Steps. [URL: https://www.chemistrysteps.com/solubility-of-organic-compounds/]

- Khan Academy. Solubility of organic compounds (video). Khan Academy. [URL: https://www.khanacademy.org/science/organic-chemistry/solubility-and-intermolecular-forces/solubility-miscibility/v/solubility-of-organic-compounds]

- Chemistry LibreTexts. Physical Properties of Nitriles. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Nitriles/Properties_of_Nitriles/Physical_Properties_of_Nitriles]

- Chemistry LibreTexts. Chemistry of Nitriles. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)

Sources

- 1. 5-Hydroxy-2-nitrobenzonitrile | C7H4N2O3 | CID 10929542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]